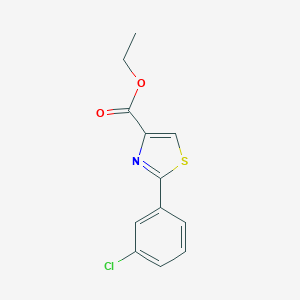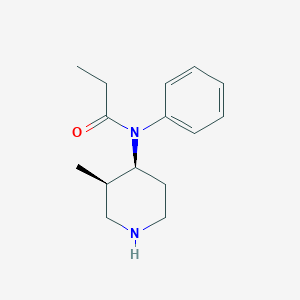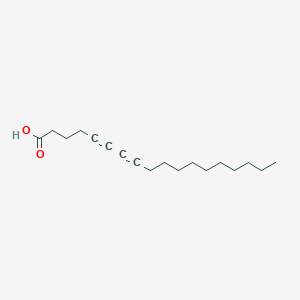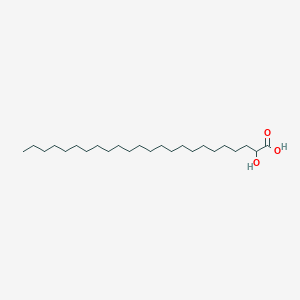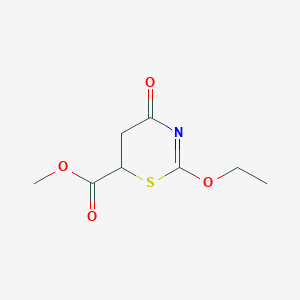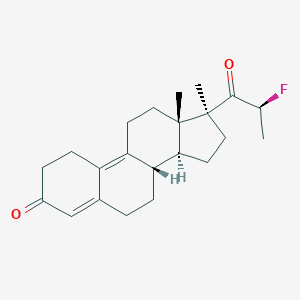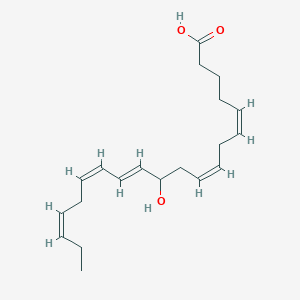
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .Wissenschaftliche Forschungsanwendungen
- 11-HEPE has been investigated for its potential anti-inflammatory properties. It may modulate immune responses and reduce inflammation by interacting with specific receptors or pathways .
- Research suggests that 11-HEPE might play a role in metabolic regulation. It could impact lipid metabolism, glucose homeostasis, and energy balance .
- Some studies indicate that 11-HEPE may contribute to cardiovascular health. It could influence blood vessel function, platelet aggregation, and lipid profiles .
- Preliminary evidence suggests that 11-HEPE might have neuroprotective effects. It could potentially mitigate oxidative stress and inflammation in the brain .
- In ovarian tissues, 11-HEPE has been observed alongside other lipid mediators. Its specific role in reproductive processes remains an area of interest .
- Although limited, there are studies exploring the impact of 11-HEPE on cancer cells. It may affect cell proliferation, apoptosis, and tumor progression .
Anti-Inflammatory Effects
Metabolic Regulation
Cardiovascular Health
Neuroprotection
Reproductive Biology
Cancer Research
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-WSAGHCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 11-HEPE?
A1: 11-HEPE is primarily generated from the omega-3 fatty acid, EPA. This conversion is mediated by enzymes like lipoxygenases (LOX), particularly 12/15-LOX. [, ] While 11-HEPE is found naturally in limited amounts, dietary supplementation with EPA, commonly found in oily fish, can increase its production within the body.
Q2: How does 11-HEPE influence inflammation resolution?
A2: Research suggests that 11-HEPE, along with other specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation rather than merely inhibiting its initiation. [] While the precise mechanisms are still under investigation, some studies indicate that 11-HEPE may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. [] These receptors regulate gene expression involved in inflammation, lipid metabolism, and cellular differentiation.
Q3: Does genetic background affect an individual's response to EPA supplementation in terms of 11-HEPE production?
A3: Yes, research indicates that individuals carrying the APOE4 genotype, a genetic risk factor for various inflammatory conditions, exhibit a greater increase in plasma 11-HEPE levels following high-dose EPA and DHA supplementation for 12 months. [] This suggests that genetic factors can influence the body's ability to generate bioactive metabolites like 11-HEPE from dietary omega-3 fatty acids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




